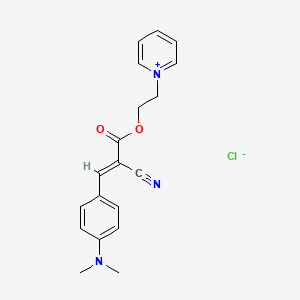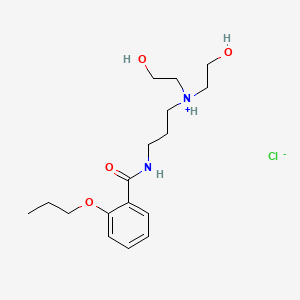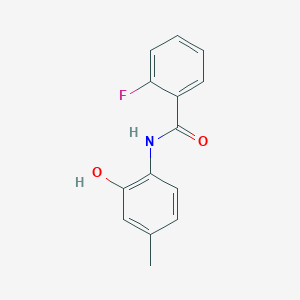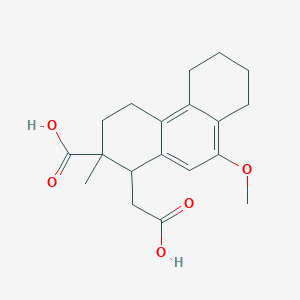
3-Biphenylacetic acid, 4'-chloro-5-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-5-ethoxy-3-biphenylacetic acid is an organic compound with the molecular formula C16H15ClO3 It is a derivative of biphenylacetic acid, characterized by the presence of a chloro group at the 4’ position and an ethoxy group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-ethoxy-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Ethoxylation: The ethoxy group is introduced at the 5 position through an etherification reaction, often using ethyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of 4’-Chloro-5-ethoxy-3-biphenylacetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-5-ethoxy-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Dechlorinated biphenylacetic acid.
Substitution: Various substituted biphenylacetic acid derivatives.
Applications De Recherche Scientifique
4’-Chloro-5-ethoxy-3-biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Chloro-5-ethoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparaison Avec Des Composés Similaires
4’-Chloro-3-biphenylacetic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-3-biphenylacetic acid: Lacks the chloro group, which may influence its pharmacological properties.
Uniqueness: 4’-Chloro-5-ethoxy-3-biphenylacetic acid is unique due to the presence of both chloro and ethoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
Numéro CAS |
61888-61-7 |
|---|---|
Formule moléculaire |
C16H15ClO3 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-5-ethoxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15ClO3/c1-2-20-15-8-11(9-16(18)19)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,2,9H2,1H3,(H,18,19) |
Clé InChI |
QPIRXRZUKZBLNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)

![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)




![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)

![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)

